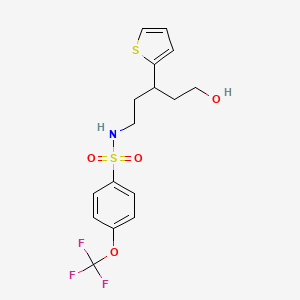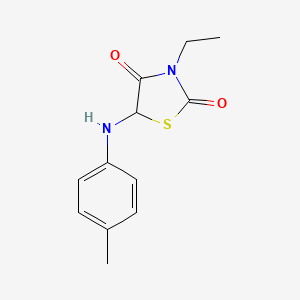
ethyl 3-(5-chloro-2-methoxybenzamido)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula for the related compound “4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide” is C16H17ClN2O4S with a molecular weight of 368.84 .
Physical And Chemical Properties Analysis
The related compound “5-Chloro-2-methoxy-N- [2- (4-sulfamoylphenyl)ethyl]benzamide” has a melting point of 209-214 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthetic Methodologies and Derivatives : Ethyl 3-(5-chloro-2-methoxybenzamido)-1H-indole-2-carboxylate is a compound that has been synthesized through various chemical transformations, indicating its versatility in organic synthesis. For instance, studies have shown methods for synthesizing indole derivatives, which are structurally related to this compound, demonstrating the adaptability and utility of these molecules in synthetic chemistry (Beccalli, Marchesini, & Pilati, 1994). Additionally, research on the synthesis and transformations of similar ethyl indole-carboxylates showcases the potential for creating a variety of biologically active molecules through chemical modifications (Cucek & Verček, 2008).
Biological and Pharmacological Potential
Neuroleptic Agents and Binding Affinity Studies : Research into compounds structurally similar to this compound has indicated potential neuroleptic properties. For example, studies on 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, which share a related chemical motif, have revealed significant antidopaminergic activity, suggesting potential applications in treating disorders like schizophrenia (de Paulis et al., 1986).
Antiviral Activities : A study on ethyl 5-hydroxyindole-3-carboxylates, which are structurally related to the compound of interest, has demonstrated significant anti-hepatitis B virus (HBV) activities. This suggests that with specific modifications, derivatives of this compound might be explored for their antiviral properties (Zhao, Zhao, Chai, & Gong, 2006).
Mechanistic Insights and Molecular Interactions
- Molecular Interactions and Reactions : Detailed mechanistic studies on reactions involving similar compounds have provided insights into the reactivity and potential applications of this compound in synthetic and medicinal chemistry. For instance, the exploration of Meisenheimer rearrangement in azetopyridoindoles indicates complex reaction pathways that could be applicable to the synthesis and functionalization of indole derivatives (Kurihara et al., 1991).
Wirkmechanismus
Target of Action
A structurally similar compound, 5-chloro-2-methoxy-n-[2-(4-sulfamoylphenyl)ethyl]benzamide, has been reported as an intermediate in the synthesis of glyburide . Glyburide is a well-known antidiabetic drug that works by stimulating the release of insulin from the pancreas .
Mode of Action
If it shares a similar mechanism with glyburide, it may interact with atp-sensitive potassium channels in pancreatic beta cells, leading to depolarization and insulin release .
Biochemical Pathways
If it acts similarly to glyburide, it may affect the insulin signaling pathway .
Pharmacokinetics
Glyburide, a related compound, is known to be 50% excreted in the urine and 50% in the feces .
Result of Action
If it acts similarly to glyburide, it may lead to increased insulin release and decreased blood glucose levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-[(5-chloro-2-methoxybenzoyl)amino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-3-26-19(24)17-16(12-6-4-5-7-14(12)21-17)22-18(23)13-10-11(20)8-9-15(13)25-2/h4-10,21H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAIJCOIHLDUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2847943.png)
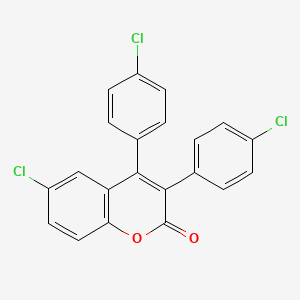
![2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2847946.png)
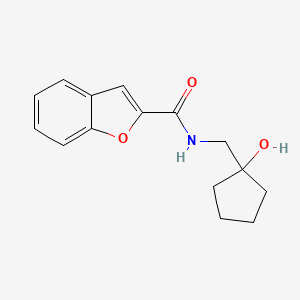
![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2847952.png)
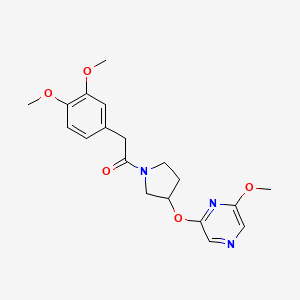

![methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2847957.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2847958.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)
